molecular formula C18H28N2O4 B14238735 2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide CAS No. 400722-97-6

2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide

Katalognummer: B14238735
CAS-Nummer: 400722-97-6
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: ZMHBFWFPUVPCKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide is a chemical compound with the molecular formula C18H28N2O4 It is a derivative of pyridinecarboxylic acid, where the carboxylic acid group is substituted with a 1-oxododecylamino group and an oxide at the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide typically involves the reaction of pyridinecarboxylic acid with 1-oxododecylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridinecarboxylic acid derivatives: Compounds such as picolinic acid and nicotinic acid share structural similarities with 2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide.

    Amide derivatives: Compounds with similar amide functional groups, such as acetamide and benzamide, can be compared for their chemical properties and reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both an amide and an oxide group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

400722-97-6

Molekularformel

C18H28N2O4

Molekulargewicht

336.4 g/mol

IUPAC-Name

3-(dodecanoylamino)-1-oxidopyridin-1-ium-2-carboxylic acid

InChI

InChI=1S/C18H28N2O4/c1-2-3-4-5-6-7-8-9-10-13-16(21)19-15-12-11-14-20(24)17(15)18(22)23/h11-12,14H,2-10,13H2,1H3,(H,19,21)(H,22,23)

InChI-Schlüssel

ZMHBFWFPUVPCKF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC(=O)NC1=C([N+](=CC=C1)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.